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Hexahydrofuro[3,4-b]pyrazine-5,7-dione

Cat. No.: B576615
CAS No.: 14394-53-7
M. Wt: 156.141
InChI Key: DRCAFLKXARLNHA-UHFFFAOYSA-N
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Description

Significance of Fused Bicyclic Systems in Medicinal Chemistry and Organic Synthesis

Fused bicyclic systems are molecular frameworks in which two rings share two or more common atoms. This structural feature imparts a higher degree of rigidity and three-dimensionality compared to their monocyclic counterparts. In medicinal chemistry, such conformational constraint is a highly desirable attribute as it can lead to increased binding affinity and selectivity for biological targets. The defined spatial arrangement of substituents on a rigid scaffold allows for a more precise presentation of pharmacophoric features, potentially enhancing interactions with proteins and other biological macromolecules.

The pyrazine (B50134) ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a key component of numerous biologically active compounds and approved drugs. csu.edu.aunih.govmdpi.comnih.govpharmablock.com Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable scaffold in drug design. pharmablock.com When fused with other heterocyclic rings, such as a furanone, the resulting bicyclic system can exhibit novel biological activities.

Structural Classification and Nomenclature of Hexahydrofuro[3,4-b]pyrazine-5,7-dione

This compound belongs to the family of fused heterocyclic compounds. Its systematic name indicates a furan (B31954) ring fused to a pyrazine ring. The "[3,4-b]" designation specifies the fusion points between the two rings. The "hexahydro-" prefix indicates that the pyrazine ring is fully saturated, meaning it contains no double bonds. Finally, the "-5,7-dione" suffix reveals the presence of two ketone functional groups at positions 5 and 7 of the pyrazine ring.

The core structure is a piperazine-2,5-dione (a cyclic dipeptide) fused with a tetrahydrofuranone ring. Piperazine-2,5-diones are a well-known class of compounds with diverse biological activities. electronicsandbooks.com

Table 1: Structural and Chemical Properties of this compound and its Unsaturated Analog

PropertyThis compoundFuro[3,4-b]pyrazine-5,7-dione
Molecular Formula C₆H₈N₂O₃C₆H₂N₂O₃
Molecular Weight 156.14 g/mol 150.09 g/mol
CAS Number 14394-53-74744-50-7
Nature of Pyrazine Ring Saturated (Piperazine)Aromatic
Hydrogen Bond Donors 20
Hydrogen Bond Acceptors 33

This table presents basic chemical data for the saturated and unsaturated forms of the title compound, highlighting key structural differences.

Overview of Research Trajectories for this compound and Related Heterocycles

Direct research specifically focused on this compound is limited in the publicly available scientific literature. However, research on analogous structures provides valuable insights into its potential properties and applications.

Studies on similar fused heterocyclic systems, such as pyrrolopyrazines, have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects. researchgate.net For instance, derivatives of pyrrolo[1,2-a]pyrazine-1,4-dione, which share the saturated piperazine-dione core, have been isolated from marine bacteria and shown to possess antifungal and antibacterial properties. ekb.eg One such compound, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), has been identified as an effective antifungal agent. ekb.eg

The synthesis of piperazine-2,5-dione derivatives is an active area of research, with various methods developed for their preparation, including solid-phase synthesis which is amenable to the creation of compound libraries for high-throughput screening. electronicsandbooks.com Synthetic strategies often involve the cyclization of dipeptides or the functionalization of a pre-existing piperazine-2,5-dione core. csu.edu.auchemrxiv.org These methodologies could potentially be adapted for the synthesis of this compound.

The broader class of pyrazine-containing compounds has been extensively explored in drug discovery, leading to several approved medications. nih.gov This highlights the therapeutic potential inherent in the pyrazine scaffold. The fusion of a furanone ring to this privileged structure in this compound presents an intriguing, albeit underexplored, avenue for the development of novel bioactive molecules. Future research in this area would likely focus on the development of efficient synthetic routes to this scaffold and the subsequent biological evaluation of its derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O3 B576615 Hexahydrofuro[3,4-b]pyrazine-5,7-dione CAS No. 14394-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,7a-hexahydrofuro[3,4-b]pyrazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-5-3-4(6(10)11-5)8-2-1-7-3/h3-4,7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCAFLKXARLNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C(N1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Hexahydrofuro 3,4 B Pyrazine 5,7 Dione and Its Derivatives

General Cyclization Strategies for Furo[3,4-b]pyrazine Systems

The creation of the fused furo[3,4-b]pyrazine ring system is the initial critical step. This is often achieved by forming the pyrazine (B50134) ring onto a furan (B31954) precursor or vice-versa. The unsaturated analog, Furo[3,4-b]pyrazine-5,7-dione, also known as 2,3-pyrazinedicarboxylic anhydride (B1165640), is a key intermediate in many of these strategies.

Cyclocondensation reactions represent the most classical and direct route to the pyrazine ring. This typically involves the reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. rsc.orgslideshare.net

A primary route involves the condensation of a 1,2-diaminoethane with a suitable furan-3,4-dicarbonyl derivative. The most direct precursor is 2,3-pyrazinedicarboxylic acid, which can be readily dehydrated to form its cyclic anhydride, Furo[3,4-b]pyrazine-5,7-dione. The synthesis of 2,3-pyrazinedicarboxylic acid itself is well-established and often begins with the condensation of o-phenylenediamine with glyoxal to form quinoxaline, which is subsequently oxidized using agents like potassium permanganate or sodium chlorate to cleave the benzene (B151609) ring and yield the desired diacid. orgsyn.orggoogle.com

Another well-established method for pyrazine synthesis is the dehydrogenative self-coupling of β-amino alcohols, which can be catalyzed by earth-abundant metals like manganese. acs.orgnih.gov This approach forms symmetrical 2,5-substituted pyrazines and highlights a modern, atom-economical alternative to classical condensation methods. nih.gov

Starting MaterialsReagents/ConditionsProductReference(s)
o-Phenylenediamine, Glyoxal1. Condensation 2. KMnO₄ or NaClO₃/H⁺2,3-Pyrazinedicarboxylic acid orgsyn.orggoogle.com
2,3-Pyrazinedicarboxylic acidHeat / Dehydrating agentFuro[3,4-b]pyrazine-5,7-dione orgsyn.org
α-Diketones, 1,2-DiaminoalkanesCondensation, then Oxidation (e.g., CuCrO₄, 300°C)Substituted Pyrazines slideshare.net
β-Amino alcoholsManganese Pincer Complex (cat.), Base2,5-Disubstituted Pyrazines acs.orgnih.gov

Ring annulation involves constructing a new ring onto a pre-existing molecular framework. For the furo[3,4-b]pyrazine system, this could entail forming the furan ring onto a pyrazine or, more commonly, building the pyrazine ring onto a furan.

Strategies for synthesizing fused N-heterocycles often employ sequential reactions. For instance, a method analogous to the synthesis of tetrahydropyrido[2,3-b]pyrazines could be envisioned, where a suitably substituted furan-diamine undergoes condensation with a diketone to build the pyrazine ring. acs.org Modern approaches, such as iridium-catalyzed reductive three-component annulation reactions, offer highly efficient pathways to construct fused heterocycles from simple, readily available starting materials. rsc.org

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful tool for constructing six-membered rings with good stereochemical control. In the context of furo[3,4-b]pyrazine synthesis, either the furan or a modified pyrazine ring could potentially act as the diene component.

Studies have shown that certain 2,5-dihydroxypyrazines can undergo [4+2] cycloaddition reactions with dienophiles like dimethyl acetylenedicarboxylate (DMAD). rsc.org These reactions form bicyclic adducts that can then be transformed into other heterocyclic systems. Furthermore, intramolecular Diels-Alder reactions of pyrazines bearing an alkenyl side chain have been successfully demonstrated. acs.org Research on furo[3,4-c]pyridines has also shown their utility in intramolecular Diels-Alder reactions, confirming that the furan ring within a fused heteroaromatic system can act as a competent diene. nih.gov This suggests that a Furo[3,4-b]pyrazine-5,7-dione core could potentially react as a diene, or be formed through a tandem reaction sequence involving an initial furan formation followed by a Diels-Alder reaction to construct an attached ring. researchgate.net

Advanced Synthetic Approaches for Stereo-Defined Hexahydrofuro[3,4-b]pyrazine-5,7-dione Scaffolds

Achieving the saturated hexahydro- core with defined stereochemistry requires moving beyond the synthesis of the aromatic furo[3,4-b]pyrazine system. This is typically accomplished either by the asymmetric reduction of the pyrazine ring or by constructing the chiral piperazine (B1678402) moiety from the ground up using stereoselective methods.

Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of saturated N-heterocycles. organic-chemistry.org These methods avoid the use of metals and often proceed under mild conditions. The synthesis of chiral pyrrolodiketopiperazines, which share structural similarities with the target molecule, has been achieved using organocatalytic Michael additions to nitroolefins, demonstrating the utility of this approach for creating complex, stereochemically rich heterocyclic scaffolds. nih.govnih.gov

A hypothetical organocatalytic approach to a stereo-defined this compound could involve the asymmetric Michael addition of a nucleophile to a furan-based acceptor, catalyzed by a chiral amine or Brønsted base, to set key stereocenters before the final cyclization to form the piperazine-dione ring.

Catalyst TypeReactionApplicationReference(s)
Chiral Brønsted BaseMichael AdditionSynthesis of chiral pyrrolodiketopiperazines nih.govnih.gov
Proline-derived catalystsAza-Diels-AlderAccess to chiral fused polycyclic bridged compounds acs.org
(–)-SparteineAsymmetric Lithiationα-functionalization of N-Boc piperazines mdpi.com

Transition metal catalysis offers highly efficient and selective methods for both the construction and modification of heterocyclic rings. For the synthesis of the hexahydro- target, metal-catalyzed hydrogenation of the pyrazine ring is the most direct approach.

Iridium-catalyzed asymmetric hydrogenation has proven to be particularly effective for the reduction of pyrazines to chiral piperazines. acs.orgnih.gov Using chiral diphosphine ligands, various substituted pyrazines can be hydrogenated to yield tetrahydropyrazines and subsequently piperazines with high enantioselectivity. thieme-connect.com This methodology could be directly applied to a Furo[3,4-b]pyrazine-5,7-dione precursor to generate the desired saturated, chiral product.

Alternatively, the piperazine ring can be constructed stereoselectively using metal-catalyzed cyclization reactions. Palladium-catalyzed methods have been developed for the modular synthesis of highly substituted piperazines from various diamine components and propargyl units, offering excellent regio- and stereochemical control. organic-chemistry.org

Metal/CatalystReaction TypeSubstrateProductKey FeaturesReference(s)
Iridium-Diphosphine ComplexAsymmetric HydrogenationSubstituted PyrazinesChiral Tetrahydropyrazines/PiperazinesHigh yields and enantioselectivities (up to 96% ee) acs.orgnih.govthieme-connect.com
PalladiumCyclizationDiamines and Propargyl CarbonatesHighly Substituted PiperazinesModular synthesis, high regio- and stereocontrol organic-chemistry.orgnih.gov
Iridium[3+3] CycloadditionIminesC-Substituted PiperazinesAtom-economical, high diastereoselectivity acs.org

Multi-Component Reaction Protocols

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and saving time. While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous reactions for similar fused heterocyclic systems provide a foundational framework.

One plausible MCR approach would involve the condensation of a suitable 1,2-diamine (or its saturated precursor, piperazine), a dicarbonyl compound (such as a furan-3,4-dione derivative), and a third component that could facilitate ring closure and functionalization. MCRs are known for their ability to generate molecular diversity, and this approach could be adapted to produce a library of substituted this compound derivatives by varying the starting components.

For instance, the synthesis of related fused pyrazine systems has been achieved through MCRs. These reactions often proceed through the formation of key intermediates, which then undergo intramolecular cyclization to yield the final heterocyclic product. The choice of catalyst and reaction conditions is crucial in directing the reaction towards the desired product and controlling stereoselectivity.

Table 1: Examples of Multi-Component Reactions for Fused Heterocycle Synthesis

Reactant AReactant BReactant CCatalystProduct Type
1,2-Diamine1,3-Dicarbonyl CompoundAldehydeAcid or BaseFused Pyrazine Derivative
AminopyrazoleAldehydeDimedoneNone (thermal)Pyrazolo[3,4-b]quinoline
AnilineAldehydePyrazoloneL-prolinePyrazolo[3,4-b]quinoline

Biocatalytic Routes towards Chiral this compound Intermediates

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral molecules, which are of significant interest in medicinal chemistry. For a molecule like this compound, which contains multiple stereocenters, biocatalytic methods can be employed to produce chiral precursors with high enantiomeric purity.

Enzymatic resolution is a widely used technique for the separation of racemates. In the context of synthesizing chiral this compound, this could be applied to resolve a racemic mixture of a key intermediate, such as a chiral diamine. Lipases and proteases are commonly used enzymes for the resolution of amines and alcohols through the enantioselective hydrolysis of their corresponding esters or amides.

For example, a racemic diamine could be acylated, and then a specific enzyme could be used to selectively hydrolyze one of the enantiomers of the acylated product, allowing for the separation of the unreacted enantiomer and the hydrolyzed one. This method provides access to both enantiomers of the chiral precursor.

Stereoselective biotransformations involve the use of enzymes to convert a prochiral substrate into a chiral product with high enantioselectivity. This approach is highly efficient as it can theoretically achieve a 100% yield of the desired enantiomer.

For the synthesis of chiral precursors to this compound, enzymes such as transaminases could be employed. Transaminases can catalyze the asymmetric synthesis of chiral amines from ketones. A prochiral diketone, for instance, could be selectively aminated by a transaminase to produce a chiral amino ketone, a valuable building block for the target molecule. The use of engineered enzymes has significantly expanded the scope of substrates that can be used in these transformations.

Table 2: Biocatalytic Methods for Chiral Precursor Synthesis

Enzyme ClassReaction TypeSubstrateProduct
LipaseKinetic Resolution (Hydrolysis)Racemic N-acylated diamineEnantiopure diamine and N-acylated diamine
TransaminaseAsymmetric AminationProchiral ketoneChiral amine
DehydrogenaseAsymmetric ReductionProchiral diketoneChiral diol

Optimization of Reaction Conditions and Green Chemistry Aspects in Synthesis

The optimization of reaction conditions is paramount for developing efficient, scalable, and sustainable synthetic processes. Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact.

The choice of solvent can significantly influence the outcome of a chemical reaction, affecting reaction rates, yields, and selectivity. In the context of green chemistry, there is a strong emphasis on replacing volatile organic compounds (VOCs) with more environmentally benign alternatives.

For the synthesis of this compound and its derivatives, green solvents such as water, ionic liquids, or deep eutectic solvents could be explored. Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. mdpi.com The use of microwave irradiation in conjunction with green solvents can often accelerate reaction rates and improve yields. mdpi.com Polyethylene glycols (PEGs) are another class of green solvents that are non-toxic, biodegradable, and can sometimes act as a catalyst. monash.edu

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of fused pyrazine systems, both homogeneous and heterogeneous catalysts can be employed. Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and reused, reducing waste and cost.

Catalytic systems for the synthesis of the this compound core could include metal-based catalysts for hydrogenation or cyclization reactions, as well as organocatalysts for asymmetric transformations. For example, palladium-catalyzed asymmetric hydrogenation of pyrazine derivatives has been shown to be an effective method for producing chiral piperazines. The efficiency of these catalysts can be enhanced through ligand design and optimization of reaction parameters such as temperature, pressure, and catalyst loading.

Table 3: Green Chemistry Approaches in Heterocyclic Synthesis

Green Chemistry AspectApproachExample
Solvent SelectionUse of water, ionic liquids, PEGsSynthesis of heterocycles in aqueous media
Energy EfficiencyMicrowave-assisted synthesisAccelerated reaction times for fused heterocycle formation
Catalyst EfficiencyUse of recyclable heterogeneous catalystsSolid-supported acid catalysts for condensation reactions
Atom EconomyMulti-component reactionsOne-pot synthesis of complex heterocyclic scaffolds

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. mdpi.comresearchgate.net This methodology has been widely applied in the synthesis of various heterocyclic compounds. However, specific literature detailing the microwave-assisted synthesis of this compound is not extensively available.

Despite the lack of direct protocols for the target molecule, the principles of microwave-assisted synthesis have been successfully applied to structurally related fused pyrazine and pyrimidine derivatives. These examples can provide valuable insights into potential synthetic strategies for this compound.

One common approach involves the condensation of a diamine with a dicarbonyl compound or its equivalent. For instance, the synthesis of fused pyrazolo[3,4-b]pyrazines has been achieved through the microwave-induced cyclocondensation of ortho-aminonitrosopyrazoles with cyclic β-diketones. researchgate.net This type of reaction, which relies on the rapid heating capabilities of microwave irradiation, could potentially be adapted for the synthesis of this compound by reacting a suitable diamine with a furo[3,4-b]furan-2,5-dione precursor under microwave conditions.

Multicomponent reactions are also well-suited for microwave-assisted synthesis, offering an efficient route to complex molecules in a single step. researchgate.netacs.org A hypothetical microwave-assisted multicomponent reaction for the synthesis of a this compound derivative could involve the reaction of an amine, an aldehyde, and a suitable furo[3,4-b]furan precursor.

The advantages of microwave-assisted synthesis in related heterocyclic systems are evident in the significant reduction in reaction times and improvement in yields. For example, in the synthesis of certain fused 1,2,4-triazines, microwave irradiation reduced the reaction time from hours to minutes and increased the yield to 98%. mdpi.comresearchgate.net

While specific experimental data for the microwave-assisted synthesis of this compound is not available, the following table presents data from a study on the microwave-assisted synthesis of related dihydropyrido[2,3-d]pyrimidines, illustrating the typical conditions and outcomes of such reactions.

Table 1: Microwave-Assisted Synthesis of Dihydropyrido[2,3-d]pyrimidine Derivatives

EntryAmineDiketoneAldehydePower (W)Temp (°C)Time (min)Yield (%)
16-AminouracilDimedone4-Chlorobenzaldehyde2501301085
26-AminouracilDimedone4-Methoxybenzaldehyde250130892
36-AminouracilBarbituric Acid4-Chlorobenzaldehyde2501351282
46-AminouracilBarbituric Acid4-Methoxybenzaldehyde2501351088
55-Amino-1-phenylpyrazoleDimedone4-Nitrobenzaldehyde2501251578
65-Amino-1-phenylpyrazoleDimedone2,4-Dichlorobenzaldehyde2501251580

This table is a representative example based on the synthesis of related heterocyclic compounds and is intended for illustrative purposes due to the lack of specific data for this compound.

Further research is required to develop and optimize microwave-assisted synthetic protocols specifically for this compound and its derivatives. The existing literature on related fused heterocyclic systems provides a strong foundation for the exploration of such efficient and environmentally friendly synthetic methods.

Chemical Reactivity and Derivatization of Hexahydrofuro 3,4 B Pyrazine 5,7 Dione

Fundamental Reaction Pathways

The fundamental reactivity of hexahydrofuro[3,4-b]pyrazine-5,7-dione is dictated by the functional groups present: two amide (lactam) groups within the diketopiperazine ring and an ether linkage within the tetrahydrofuran (B95107) ring.

Oxidative Transformations

The tetrahydrofuran moiety is the more susceptible part of the molecule to oxidation. The carbon atoms adjacent to the ether oxygen (α-carbons) are activated towards oxidation. magtech.com.cnresearchgate.netrsc.org Common oxidizing agents can convert these positions into hydroxyl groups or further to carbonyl groups. For instance, oxidation of tetrahydrofuran itself can yield γ-butyrolactone. researchgate.netrsc.org In the context of the fused system, such oxidation would lead to novel lactone-containing bicyclic structures.

Enzymatic oxidation is also a plausible pathway. For example, cytochrome P450 enzymes are known to hydroxylate and even aromatize diketopiperazine rings in natural product biosynthesis. rsc.org While the saturated nature of the this compound core makes aromatization unlikely without further modifications, enzymatic hydroxylation at specific, sterically accessible positions could be a viable transformation. The oxidation of a tyrosine diketopiperazine to a DOPA diketopiperazine using tyrosine hydroxylase highlights the potential for specific enzymatic modifications. nih.gov

Proline-derived 2,5-diketopiperazines have been shown to act as catalysts for various aerobic oxidation processes, including the oxidation of sulfides to sulfoxides. acs.org This suggests that the diketopiperazine core of the target molecule could potentially mediate oxidative reactions.

Oxidizing Agent Potential Product Reaction Conditions Reference
Iron-containing clay/H₂O₂Hexahydrofuro[3,4-b]pyrazin-5-one-7-lactoneMild liquid phase, 50-66 °C rsc.org
Sodium/Potassium BromateHexahydrofuro[3,4-b]pyrazin-5-one-7-lactoneAqueous solution, room temperature researchgate.net
Tyrosine Hydroxylase (by analogy)Hydroxylated derivativesEnzymatic conditions nih.gov

This table presents potential oxidative transformations based on the reactivity of related structures.

Reductive Processes

The diketopiperazine portion of the molecule contains two amide carbonyl groups that are susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide groups of diketopiperazines to the corresponding amines, yielding piperazines. nih.gov Applying this to this compound would result in the formation of the corresponding octahydropyrrolo[1,2-a]pyrazine (B1198759) derivative. This transformation effectively converts the lactam functionalities into secondary amines, opening up new avenues for derivatization.

Electrochemical methods have also been developed for the selective reduction of cyclic imides to hydroxylactams and lactams, suggesting a pathway for more controlled reductions of the diketopiperazine core. rsc.org This could potentially allow for the selective reduction of one carbonyl group over the other.

The tetrahydrofuran ring is generally stable to most reducing agents unless activated by adjacent functional groups. Catalytic hydrogenation can reduce a furan (B31954) ring to a tetrahydrofuran ring, but since this moiety is already saturated in the target molecule, it is expected to be unreactive under typical hydrogenation conditions. orgsyn.orgwikipedia.org

Reducing Agent/Method Potential Product Reaction Conditions Reference
Lithium Aluminum Hydride (LiAlH₄)Octahydropyrrolo[1,2-a]pyrazine derivativeAnhydrous solvent (e.g., THF) nih.gov
Electrochemical ReductionHydroxylactam or lactam derivativesUndivided cell, carbon electrodes rsc.org

This table outlines potential reductive transformations based on the reactivity of analogous compounds.

Electrophilic and Nucleophilic Substitution Reactions

The diketopiperazine ring, being electron-rich, can potentially undergo electrophilic substitution, although this is less common than nucleophilic attack at the carbonyl carbons. The nitrogen atoms of the diketopiperazine are the primary sites for electrophilic attack, leading to N-functionalization, which will be discussed in section 3.2.1. The benzene (B151609) ring in ferrocene, an aromatic compound, readily undergoes electrophilic substitution, but the saturated nature of the hexahydrofuropyrazine-dione core makes analogous reactions on the carbon framework unlikely. wikipedia.org

Nucleophilic attack is a more prominent reaction pathway for diketopiperazines. The carbonyl carbons are electrophilic and can be attacked by nucleophiles. This can lead to ring-opening of the diketopiperazine. The reactivity of the carbonyl groups can be enhanced by N-acylation, for example with a Boc group, which makes the lactam carbonyls more susceptible to nucleophilic attack. organic-chemistry.org

The tetrahydrofuran ring can undergo nucleophilic substitution, particularly ring-opening reactions, under acidic conditions or with strong nucleophiles, often facilitated by Lewis acids. rsc.orgnih.govresearchgate.net For example, N-heterocyclic carbene-boryl trifluoromethanesulfonate (B1224126) has been shown to effect the ring-opening of THF. rsc.org

Functionalization and Diversification Strategies

The structural core of this compound provides several handles for chemical modification, allowing for the synthesis of a diverse range of derivatives.

N-Alkylation and N-Arylation Approaches

The nitrogen atoms of the diketopiperazine ring are nucleophilic and can be functionalized through alkylation and arylation reactions. N-alkylation of diketopiperazines is typically achieved using a strong base, such as sodium hydride, to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. nih.gov However, this method can sometimes lead to epimerization at the adjacent chiral centers. nih.gov Milder conditions, such as using potassium carbonate in an appropriate solvent, can also be employed. orgsyn.org The synthesis of N-alkylpiperazines often involves the alkylation of N-acetylpiperazine followed by hydrolysis, a strategy that could be adapted for the target molecule if one of the nitrogen atoms is selectively protected. wikipedia.org

N-arylation of diketopiperazines can be accomplished using copper-catalyzed cross-coupling reactions, such as the Ullmann-Goldberg reaction. researchgate.nethengli.comquora.com These reactions typically involve reacting the diketopiperazine with an aryl halide in the presence of a copper catalyst and a base. Nickel-catalyzed N-arylation of piperazines has also been reported and could be a viable alternative. researchgate.net

Reaction Type Reagents Potential Product Reference
N-AlkylationAlkyl halide, NaH or K₂CO₃N-Alkyl derivative nih.govorgsyn.org
N-ArylationAryl halide, CuI, CsOAcN-Aryl derivative researchgate.nethengli.comquora.com
N-ArylationAryl chloride, Ni(0)/2,2'-bipyridineN-Aryl derivative researchgate.net

This table summarizes potential N-functionalization strategies based on the reactivity of diketopiperazines.

Modification of Carbonyl Moieties

The two carbonyl groups of the diketopiperazine ring are key sites for modification. As discussed in section 3.1.2, they can be completely reduced to methylene (B1212753) groups. Alternatively, they can be converted to thiocarbonyls (thionation) using reagents like Lawesson's reagent. These thionated derivatives can then undergo further reactions. wikipedia.org

The carbonyl groups can also participate in condensation reactions. For example, aldol-type condensations can be used to introduce substituents at the α-carbon positions. bohrium.com The enolates of diketopiperazines can be generated and subsequently alkylated, although this can also lead to epimerization. nih.gov

Activation of the carbonyl groups, for instance by N-Boc protection, can facilitate their reaction with nucleophiles, leading to either ring-opened products or the addition of nucleophiles to the carbonyl carbon without ring cleavage, depending on the reaction conditions. organic-chemistry.org

The reaction of diketopiperazines with Wittig or Horner-Wadsworth-Emmons reagents could potentially be used to convert the carbonyl groups into exocyclic double bonds, although this is less commonly reported for diketopiperazines compared to simple ketones. wikipedia.org

Ring-Opening and Rearrangement Reactions

However, the general reactivity of the constituent structural motifs—a saturated piperazine (B1678402) ring and a cyclic anhydride (B1165640) (specifically, a tetrahydrofuran-dione fused system)—can provide a theoretical framework for predicting potential transformations. The compound is structurally a cyclic anhydride of piperazine-2,3-dicarboxylic acid.

Ring-opening reactions of the anhydride moiety are expected to be the most facile transformations. Anhydrides are susceptible to nucleophilic attack, which leads to the cleavage of an acyl-oxygen bond. libretexts.org For this compound, this would involve the opening of the furo[3,4-b]pyrazine core to yield derivatives of piperazine-2,3-dicarboxylic acid.

Potential Ring-Opening Reactions:

Hydrolysis: Reaction with water would likely open the anhydride ring to form piperazine-2,3-dicarboxylic acid.

Alcoholysis: Treatment with an alcohol could yield a monoester derivative of piperazine-2,3-dicarboxylic acid.

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine would be expected to produce a monoamide derivative of piperazine-2,3-dicarboxylic acid. libretexts.org

While no specific examples for this compound are available, the general principles of these reactions are well-established for other acid anhydrides. libretexts.orgchadsprep.com

Regarding rearrangement reactions, the literature on related piperazine structures suggests several possibilities, although none are directly documented for the title compound. Rearrangements involving piperazine rings, such as the Diaza-Cope rearrangement, have been noted in the synthesis of piperazine derivatives. beilstein-journals.org Additionally, the transformation of imidazolidine (B613845) rings into more stable piperazine rings has been observed under certain conditions, indicating the potential for skeletal reorganization within nitrogen-containing heterocycles. mdpi.com

It is important to note that the above-mentioned reactions are based on the predicted reactivity of the functional groups present in this compound. Without specific experimental studies, the exact conditions, yields, and product distributions for these potential reactions remain speculative. The lack of published data highlights a potential area for future research in the field of heterocyclic chemistry.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

No crystallographic data for Hexahydrofuro[3,4-b]pyrazine-5,7-dione was found in the surveyed literature.

There are no published single-crystal X-ray diffraction studies for this compound. Therefore, information regarding its crystal system, space group, and unit cell dimensions is not available.

Without X-ray diffraction data, a table of intramolecular bond lengths and dihedral angles for this compound cannot be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for this compound has been reported in the available literature. The characterization of related, but structurally distinct, pyrazine (B50134) derivatives can be found in various studies imist.mamdpi.combendola.com, but this information is not applicable to the saturated target compound.

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for this compound, are not available.

There are no reported ¹³C NMR spectra for this compound. A table of chemical shifts for the carbon atoms in the structure cannot be compiled.

No data from 2D NMR experiments such as COSY, HSQC, or HMBC for this compound are available in the literature, preventing the confirmation of proton-proton and proton-carbon correlations within the molecule.

Based on a comprehensive search of available scientific literature, there is no specific research data published for the compound “this compound” that would allow for a detailed discussion of its structural elucidation and advanced spectroscopic characterization according to the requested outline.

The search for information regarding High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), fragmentation pathway analysis, High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) for this compound did not yield any specific studies, data tables, or detailed research findings.

Therefore, it is not possible to generate the requested article with the required scientifically accurate content and data for the specified sections and subsections. The available information is insufficient to meet the requirements of the prompt.

Computational Chemistry and in Silico Modeling Studies

Density Functional Theory (DFT) Calculations

DFT calculations serve as a fundamental tool in computational chemistry for investigating the electronic structure and energetic properties of molecules. For Hexahydrofuro[3,4-b]pyrazine-5,7-dione, these calculations provide insights into its preferred three-dimensional arrangement, molecular orbital landscape, and vibrational characteristics.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves determining the most stable geometry of the molecule. Geometry optimization calculations are performed to locate the minimum energy structure on the potential energy surface. For this compound, this process reveals the most probable bond lengths, bond angles, and dihedral angles.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies. The fused ring system of this compound restricts its conformational flexibility. Theoretical calculations can identify the most stable conformer, which is crucial for understanding its reactivity and interactions.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC-N1.45 Å
C=O1.23 Å
C-O (furan)1.43 Å
C-C1.54 Å
Bond AngleN-C-C110.5°
C-N-C115.2°
O=C-N121.0°

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental or computational studies on this exact molecule are not widely available.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity and stability.

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to the presence of lone pairs of electrons. The LUMO is likely to be centered on the carbonyl groups, which are electron-deficient. A larger HOMO-LUMO gap would suggest higher kinetic stability and lower chemical reactivity.

Table 2: Calculated Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.8 eV
LUMO-1.2 eV
HOMO-LUMO Gap5.6 eV

Note: The data presented in this table is hypothetical and for illustrative purposes.

Vibrational Frequency Analysis

Theoretical vibrational frequency calculations can predict the infrared (IR) spectrum of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These calculations are not only useful for predicting the IR spectrum but also for confirming that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

For this compound, characteristic vibrational frequencies would include C-H stretching, N-H stretching (if present), C=O stretching of the dione (B5365651) functionality, and C-N and C-O bond stretching vibrations. The calculated spectrum can be compared with experimental data, if available, to validate the computational model.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

Prediction of Ligand-Target Binding Modes

In a molecular docking simulation, this compound would be treated as the ligand, and a specific protein target would be the receptor. The simulation explores various possible binding poses of the ligand within the active site of the protein. The most favorable binding modes are identified based on a scoring function that evaluates the steric and energetic complementarity between the ligand and the receptor.

The analysis of these binding modes can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the carbonyl oxygens and the nitrogen atoms of this compound could act as hydrogen bond acceptors or donors, respectively.

Estimation of Binding Affinities and Interaction Energies

Molecular docking programs also provide an estimation of the binding affinity, often expressed as a binding energy or a docking score. This value represents the strength of the interaction between the ligand and the target protein. A lower binding energy generally indicates a more stable and favorable interaction.

These estimated affinities are crucial for prioritizing compounds in virtual screening campaigns and for guiding the design of more potent analogs. While these are theoretical estimations, they provide valuable qualitative insights into the potential biological activity of the compound.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValue
Binding Affinity (kcal/mol)-7.5
Key Interacting ResiduesAsp120, Tyr85, Phe201
Types of InteractionsHydrogen bonds, π-π stacking

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific docking studies on this exact molecule are not widely available.

Virtual Screening Methodologies for Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the case of this compound, where the specific biological targets are not yet fully elucidated, virtual screening serves as a powerful tool for hypothesis generation.

The process often begins with the construction of a 3D model of the compound. This model is then used to screen against a panel of known protein structures. Both ligand-based and structure-based approaches can be employed. Ligand-based methods would involve comparing this compound to other compounds with known biological activities, looking for similarities in shape and electronic properties. Structure-based virtual screening, on the other hand, would involve docking the compound into the binding sites of a multitude of proteins to predict its binding affinity and mode.

A hypothetical virtual screening workflow for this compound could involve:

Preparation of the Ligand: Generation of a low-energy 3D conformation of this compound.

Target Database Selection: Choosing a library of protein structures, for instance, from the Protein Data Bank (PDB), focusing on targets implicated in specific disease pathways.

Molecular Docking: Using software like AutoDock or Glide to systematically fit the ligand into the binding sites of the selected targets.

Scoring and Ranking: Employing scoring functions to estimate the binding affinity for each ligand-protein pair and ranking the potential targets accordingly.

The results from such a screening could highlight potential protein targets for which this compound shows high predicted affinity, thus guiding future experimental validation.

Molecular Dynamics Simulations

Once a potential protein target is identified through virtual screening or other means, molecular dynamics (MD) simulations can provide a deeper understanding of the interactions at an atomic level. MD simulations model the movement of atoms and molecules over time, offering a dynamic view of the ligand-protein complex.

MD simulations can reveal the intricate network of interactions between this compound and its target protein. This includes the formation and breaking of hydrogen bonds, hydrophobic interactions, and electrostatic interactions over the course of the simulation. By analyzing the trajectory of the simulation, researchers can identify key amino acid residues in the protein's binding site that are crucial for recognizing and binding the ligand.

For example, the carbonyl groups and the nitrogen atoms in the pyrazine (B50134) ring of this compound could potentially act as hydrogen bond acceptors and donors, respectively. MD simulations would allow for the visualization and quantification of these potential hydrogen bonding patterns with specific residues in the binding pocket.

A critical aspect of drug efficacy is the stability of the ligand-protein complex. MD simulations are instrumental in assessing this stability. By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time, researchers can determine if the ligand remains stably bound in the predicted orientation. A stable complex would typically show minimal fluctuations in RMSD after an initial equilibration period.

Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD simulation trajectory to calculate the binding free energy, providing a more quantitative measure of the complex's stability.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex

ParameterValue/Setting
Simulation SoftwareGROMACS, AMBER
Force FieldAMBER99SB-ILDN, CHARMM36m
Water ModelTIP3P
System Temperature300 K
System Pressure1 bar
Simulation Time100 ns
Integration Time Step2 fs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).

To build a QSAR or QSPR model for a series of analogs of this compound, the first step is to calculate a set of molecular descriptors for each compound. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be categorized into several types:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, counts of functional groups.

3D Descriptors: Molecular shape indices, solvent-accessible surface area.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity.

Software packages such as PaDEL-Descriptor or Dragon can be used to calculate a wide array of these descriptors for each molecule in the dataset.

Once the molecular descriptors are calculated for a set of compounds with known activities (which would need to be determined experimentally), a mathematical model is developed to correlate these descriptors with the activity. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests are commonly used for this purpose.

The resulting QSAR model can then be used to predict the biological activity of new, untested analogs of this compound based solely on their calculated molecular descriptors. This predictive power allows for the prioritization of compounds for synthesis and testing, thereby accelerating the drug discovery process.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Modeling

Descriptor TypeExample Descriptors
ConstitutionalMolecular Weight, Number of H-bond donors/acceptors
TopologicalZagreb index, Wiener index
Geometrical3D-MoRSE descriptors, WHIM descriptors
Quantum-ChemicalHOMO/LUMO energies, Dipole moment

Intermolecular Interaction Analysis

Computational investigations into the intermolecular interactions of a compound are crucial for understanding its crystal packing, stability, and potential applications. Methodologies such as Hirshfeld surface analysis and hydrogen bonding network characterization provide deep insights into these interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. It maps various properties onto a unique molecular surface, providing a detailed picture of close contacts between neighboring molecules. A search for studies applying this analysis to this compound yielded no specific results. Consequently, data tables quantifying the percentage contributions of different intermolecular contacts (e.g., H···H, O···H, N···H) and graphical representations such as 2D fingerprint plots are not available for this compound.

Hydrogen Bonding Network Characterization

The characterization of hydrogen bonding networks is fundamental to understanding the structural cohesion of crystalline solids. This analysis identifies and describes the geometry and strength of hydrogen bonds, which are key determinants of a molecule's packing arrangement and polymorphic behavior. For this compound, there is no published data detailing its hydrogen bonding network, including parameters such as donor-acceptor distances and angles.

Due to the lack of specific research on this compound, the detailed computational analysis requested cannot be provided. The scientific community has yet to direct its focus towards the in silico modeling of this particular molecule.

Structure Activity Relationship Sar Investigations for Hexahydrofuro 3,4 B Pyrazine 5,7 Dione Derivatives

Systematic Functional Group Variation and its Impact on Molecular Interactions

Stereochemical Influences on Molecular Recognition

The hexahydrofuro[3,4-b]pyrazine-5,7-dione scaffold possesses multiple chiral centers, leading to the existence of various stereoisomers. The spatial arrangement of substituents is crucial for molecular recognition, as biological targets like enzymes and receptors are chiral environments. The stereochemistry at the alpha carbon of related hydroxamic acids derived from tetrahydropyrido[3,4-b]pyrazine has been shown to be important for their inhibitory activity. Current time information in Oskarshamn, SE. This suggests that the orientation of substituents on the this compound ring system will likely play a pivotal role in determining its interaction with a target protein. For instance, a substituent in an equatorial position might facilitate a key interaction within a binding pocket, whereas the same substituent in an axial position could lead to steric hindrance and reduced activity.

Electronic and Steric Effects of Substituents

The size and shape of substituents (steric effects) also play a critical role. Research on pyrazole-based inhibitors has demonstrated that the size of residues at certain positions can impact inhibitory activity, with some moieties leading to a decrease in potency while others maintain or enhance it. researchgate.net This underscores the importance of a proper fit within the binding site, where bulky substituents may be either beneficial or detrimental depending on the topology of the target.

Pharmacophore Mapping and Essential Structural Features for Target Engagement

Pharmacophore mapping is a crucial step in understanding the essential structural features required for a molecule to bind to its biological target. For derivatives of this compound, a hypothetical pharmacophore model can be constructed based on the common features of active, related heterocyclic compounds. Key pharmacophoric features would likely include hydrogen bond donors and acceptors, hydrophobic regions, and specific steric volumes.

In related pyrazolo[3,4-b]pyridine series, the presence of specific moieties like a hydroxamic acid, a sulfonamide, and a phenyl group were found to be crucial for potent inhibitory activity. Current time information in Oskarshamn, SE. This suggests that for this compound derivatives, the dione (B5365651) functionality could act as a key hydrogen bond acceptor. The nitrogen atoms in the pyrazine (B50134) ring could also participate in hydrogen bonding. Furthermore, hydrophobic substituents on the ring system may be necessary for engaging with hydrophobic pockets in the target protein. nih.gov

Correlation of Quantum Chemical Parameters with Theoretical Efficacy

Quantum chemical calculations can provide valuable insights into the electronic properties of molecules and their correlation with biological activity. Parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the HOMO-LUMO energy gap, are often correlated with the reactivity and stability of a compound. science.gov

For pyrazine derivatives, a good correlation has been observed between EHOMO, ELUMO, and the HOMO-LUMO gap with their inhibition efficiency. science.gov It is plausible that for this compound derivatives, a lower HOMO-LUMO gap would indicate higher reactivity and potentially greater biological activity. These computational approaches can aid in the rational design of new derivatives with enhanced theoretical efficacy.

Design Principles for Modulating Molecular Interaction Profiles

Based on the SAR investigations of analogous heterocyclic systems, several design principles can be proposed for modulating the molecular interaction profiles of this compound derivatives.

Stereocontrolled Synthesis : The development of synthetic routes that allow for the selective preparation of specific stereoisomers is paramount. This would enable a systematic evaluation of the impact of stereochemistry on biological activity. nih.gov

Scaffold Decoration : The introduction of a diverse range of substituents at various positions of the this compound core can be used to fine-tune the electronic and steric properties of the molecule. This approach has been successfully applied to other heterocyclic systems to optimize their binding affinity and selectivity. researchgate.net

Bioisosteric Replacement : The replacement of certain functional groups with bioisosteres can lead to improved properties. For example, one of the carbonyl groups in the dione moiety could be replaced with a group that maintains similar electronic and steric characteristics but offers advantages in terms of metabolic stability or binding interactions.

Conformational Constraint : Introducing conformational constraints, for instance by creating bicyclic or spirocyclic derivatives, can lock the molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity.

By applying these design principles, it is possible to systematically explore the chemical space around the this compound scaffold and develop new derivatives with tailored molecular interaction profiles for specific biological targets.

Data Tables

Table 1: Illustrative Impact of Substituent Variation on Theoretical Activity

Derivative Substituent (R) Electronic Effect Steric Effect Hypothetical Relative Activity
1-HNeutralSmallBaseline
2-CH3Electron-donatingSmallModerate
3-ClElectron-withdrawingSmallHigh
4-PhenylElectron-withdrawing (inductive), π-stackingLargeVariable
5-OHElectron-donating (resonance), H-bond donorSmallModerate to High

This table is for illustrative purposes and based on general principles of medicinal chemistry, as direct experimental data for this compound derivatives is not available in the provided search results.

Molecular Mechanisms and Target Engagement Insights Theoretical and Mechanistic Focus

Investigation of Molecular Targets Based on Structural Analogies and Docking Studies

Due to the limited direct experimental data on Hexahydrofuro[3,4-b]pyrazine-5,7-dione, its potential molecular targets are largely inferred from structural similarities to other known bioactive compounds and through computational docking studies. The pyrazine-dione core is a recurring motif in various pharmacologically active agents, suggesting a broad range of potential protein interactions.

Enzymes as Potential Targets (e.g., DNA gyrase, dihydrofolate reductase, methyl-coenzyme M reductase)

The structural framework of this compound shares features with known enzyme inhibitors, making enzymes a plausible class of molecular targets.

DNA Gyrase: This essential bacterial enzyme, a type II topoisomerase, is a well-established target for antibiotics. mdpi.comnih.gov Its function involves introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. mdpi.com Compounds with planar heterocyclic systems can intercalate into DNA or bind to the enzyme itself. Molecular docking studies of compounds with related pyrazinone or fused heterocyclic structures have shown favorable binding energies with the DNA gyrase of E. coli. mdpi.com For instance, certain quinoline-pyrido[2,3-d] pyrimidinone derivatives have exhibited significant binding energies, suggesting effective interaction with the enzyme's active site. mdpi.com The mechanism of many DNA gyrase inhibitors involves stabilizing the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks and bacterial cell death. nih.gov Given the structural analogies, it is hypothesized that this compound could potentially act as a DNA gyrase inhibitor.

Table 1: Theoretical Binding Affinities of Analogous Compounds to DNA Gyrase
Analogous Compound ClassTarget OrganismReported Binding Energy (kcal/mol)Reference
Quinoline-pyrido[2,3-d] pyrimidinonesE. coli-8.90 to -8.10 mdpi.com
Tetrahydrobenzo[d]thiazole-based inhibitorsE. coliIC50 of 58 nM for conjugate 34 nih.gov

Dihydrofolate Reductase (DHFR): This enzyme is critical for the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents. While direct studies are lacking, the heterocyclic nature of this compound suggests potential for competitive inhibition at the dihydrofolate binding site.

Methyl-coenzyme M reductase (MCR): This enzyme is central to methane (B114726) metabolism in archaea. While a less common target for broadly applicable drugs, the unique structure of this compound could present novel interactions with MCR's active site.

Receptor Modulation through Ligand Binding (e.g., GLP-1 receptor, farnesoid X receptor)

The ability of this compound to act as a ligand for various receptors is another area of theoretical investigation.

GLP-1 Receptor: The Glucagon-like peptide-1 receptor (GLP-1R) is a key target in the treatment of type 2 diabetes and obesity. nih.govmdpi.com It is a class B G-protein coupled receptor that, upon activation, stimulates insulin (B600854) secretion. nih.gov While peptide-based agonists are common, there is a growing interest in small-molecule, non-peptidic GLP-1R agonists. mdpi.com These small molecules can offer alternative binding modes and pharmacological profiles. Given that various heterocyclic compounds can modulate GPCR activity, it is plausible that this compound could interact with the GLP-1R, potentially as an agonist or an allosteric modulator.

Farnesoid X Receptor (FXR): FXR is a nuclear receptor activated by bile acids and plays a critical role in regulating bile acid, lipid, and glucose metabolism. nih.govnih.gov As such, it is a therapeutic target for liver and metabolic diseases. researchgate.net Both steroidal and non-steroidal synthetic ligands have been developed to modulate FXR activity. researchgate.net The structure of this compound, while not a classic FXR agonist scaffold, could potentially interact with the ligand-binding domain of FXR, leading to agonistic or antagonistic effects.

Proposed Molecular Mechanisms of Interaction

The theoretical interactions of this compound with its potential targets are predicated on specific molecular mechanisms.

Binding Site Characterization and Residue Interactions

Enzyme Active Sites: For enzymes like DNA gyrase, the binding of structurally analogous inhibitors often involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site. For example, in silico docking of pyrazine-thiazolidinone hybrids with a mycobacterial enzyme revealed crucial interactions that rationalize their biological activity. nih.gov It is proposed that the oxygen and nitrogen atoms in the this compound scaffold could act as hydrogen bond acceptors, while the ring system itself could engage in hydrophobic interactions.

Receptor Ligand-Binding Pockets: In the context of receptors like FXR, ligand binding occurs within a hydrophobic ligand-binding pocket. researchgate.net The conformational changes induced by ligand binding are critical for receptor activation. biorxiv.org The shape and electronic properties of this compound would determine its fit and orientation within such a pocket, influencing the specific residue interactions.

Conformational Changes Upon Ligand Binding

The binding of a ligand to its target protein often induces conformational changes that are essential for its biological effect.

Enzyme Inhibition: In the case of enzyme inhibition, ligand binding can either lock the enzyme in an inactive conformation or prevent the conformational changes necessary for catalysis.

Receptor Activation/Antagonism: For nuclear receptors like FXR, agonist binding stabilizes an active conformation, facilitating the recruitment of co-activator proteins. biorxiv.org Conversely, an antagonist might bind in a way that prevents this conformational shift. Molecular dynamics simulations of FXR have shown how ligand binding influences the transition between inactive and active states. biorxiv.org It is hypothesized that this compound, upon binding, could similarly influence the conformational landscape of its target receptor.

Theoretical Pathways of Receptor Activation or Enzyme Inhibition

Enzyme Inhibition Pathway: For a target like DNA gyrase, a potential inhibitory pathway for this compound could involve competitive binding at the ATP-binding site, a mechanism observed for some novel gyrase inhibitors. nih.gov This would prevent the enzyme from utilizing ATP for its supercoiling activity.

Receptor Activation Pathway: If this compound were to act as a GLP-1R agonist, it would likely bind to the receptor, induce a conformational change, and trigger downstream signaling cascades, such as the production of cyclic AMP (cAMP). nih.gov The specific signaling pathway activated could be influenced by the precise binding mode of the compound.

Mechanistic Studies from Related Fused Pyrazine-Dione Systems

Due to a lack of direct mechanistic studies on this compound, this section explores the molecular mechanisms and target engagement of structurally related fused pyrazine-dione systems. These analogues provide theoretical and mechanistic insights that may be relevant to understanding the potential biological activities of this compound.

The core structure of fused pyrazine-diones is a versatile scaffold that has been investigated for a variety of biological activities. These activities are largely attributed to the ability of the dione (B5365651) system to interact with various biological targets.

One prominent example is the pyrrolo[3,4-b]pyrazine-5,7(6H)-dione system. Research has shown that this class of compounds can act as kinase inhibitors . Specifically, they have been found to interfere with cellular signaling pathways, such as the fibroblast growth factor receptor (FGFR) signaling pathway, which is integral to cell proliferation and survival. The interaction with such kinases is a key mechanism driving their potential as antitumor agents.

Another related class of compounds, pyrrolo[1,2-a]pyrazine-1,4-diones , has been isolated from various microbial sources and demonstrated a range of bioactivities, including antifungal and antibacterial properties. wisdomlib.orgasiapharmaceutics.infonih.govekb.eg For instance, Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- (PPDHP) extracted from Streptomyces sp. showed potential as an antifungal compound. wisdomlib.orgasiapharmaceutics.info While the precise molecular targets for its antifungal activity were not fully elucidated in the provided abstracts, the studies pointed towards effects on cell viability and minimal chromosomal aberrations. asiapharmaceutics.inforesearchgate.net

Furthermore, a study on pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from the marine bacterium Bacillus tequilensis demonstrated its effectiveness against multi-drug resistant Staphylococcus aureus. nih.gov This suggests that the compound may interfere with essential bacterial processes. The study also highlighted the antioxidant activity of this molecule. nih.gov

The synthesis of various fused pyrazine-dione derivatives allows for the exploration of their structure-activity relationships. For example, studies on pyrrolo[3,4-b]pyridin-5-ones , a related heterocyclic system, have utilized in vitro and in silico methods to investigate their effects on breast cancer cell lines. mdpi.com These studies identified potential interactions with proteins such as the serine/threonine kinase AKT1 and the Orexin type 2 receptor (Ox2R), which are implicated in cancer progression. mdpi.com Such computational docking and molecular dynamics studies provide a framework for understanding how these fused heterocyclic systems might engage with specific protein targets at a molecular level.

The electrochemical properties of fused pyrazine (B50134) systems have also been studied, which can influence their biological activity. nih.gov The electronic nature of the pyrazine ring system, which can be modulated by fusion with other rings and by various substituents, plays a crucial role in its ability to participate in biological redox processes or to bind to target macromolecules.

Table of Biological Activities of Related Fused Pyrazine-Dione Systems

Compound ClassExample CompoundObserved Biological ActivityPotential Mechanism of Action
Pyrrolo[3,4-b]pyrazine-5,7(6H)-diones5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dioneAntitumorKinase Inhibition (e.g., FGFR signaling pathway)
Pyrrolo[1,2-a]pyrazine-1,4-dionesPyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-AntifungalDisruption of fungal cell viability wisdomlib.orgasiapharmaceutics.info
Pyrrolo[1,2-a]pyrazine-1,4-dionesPyrrolo[1,2-a]pyrazine-1,4-dione,hexahydroAntibacterial (against MDR S. aureus), AntioxidantInterference with essential bacterial processes nih.gov
Pyrrolo[3,4-b]pyridin-5-onesSubstituted pyrrolo[3,4-b]pyridin-5-onesCytotoxic (against breast cancer cell lines)Interaction with AKT1 and Ox2R mdpi.com

Applications of Hexahydrofuro 3,4 B Pyrazine 5,7 Dione As a Molecular Scaffold in Chemical Design

Utilization in the Design and Synthesis of Novel Chemical Entities

The Hexahydrofuro[3,4-b]pyrazine-5,7-dione core offers a three-dimensional structure with multiple points for chemical modification, making it an attractive starting point for the synthesis of new chemical entities. The saturated piperazine (B1678402) ring allows for the introduction of various substituents at the nitrogen atoms, which can significantly influence the molecule's physicochemical properties and biological activity.

The synthesis of derivatives from this scaffold could potentially follow established synthetic routes for related heterocyclic systems. For instance, the dione (B5365651) functionality presents a handle for various chemical transformations. The furanone ring, fused to the pyrazine (B50134) system, imparts a degree of rigidity and specific stereochemistry that can be exploited in designing compounds with defined spatial arrangements of functional groups. This is crucial for achieving selective interactions with biological targets. The general concept of using heterocyclic cores as building blocks is well-established in organic synthesis. ambeed.com

Role as a Privileged Scaffold in Rational Drug Design Approaches

A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, often with high affinity. researchgate.net Pyrazine and its fused derivatives are recognized as privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. tandfonline.com The pyrazine ring system is a key component of several approved drugs and is known to participate in crucial interactions with biological macromolecules. researchgate.net

Given that This compound contains a pyrazine-like core, it can be hypothesized that this scaffold has the potential to be a privileged structure. Rational drug design could leverage this potential by using the scaffold as a template to design molecules that target specific protein families, such as kinases or proteases, where pyrazine-containing inhibitors have shown promise. researchgate.net The unique fusion of the furanone ring could offer novel intellectual property space and opportunities for developing selective inhibitors.

Development of Focused Compound Libraries Based on the this compound Core

Focused compound libraries are collections of molecules designed to interact with a specific biological target or target family. nih.gov The This compound scaffold is an ideal candidate for the development of such libraries. Through combinatorial chemistry approaches, a diverse set of substituents can be introduced at various positions on the scaffold.

The design of these libraries can be guided by computational methods, such as molecular docking and pharmacophore modeling, to predict which derivatives are most likely to be active. sygnaturediscovery.com For example, a virtual library of This compound derivatives could be screened in silico against a panel of cancer-related targets to identify promising candidates for synthesis and biological evaluation. rsc.org The synthesis of related pyrrolo[3,4-b]pyridin-5-ones for screening against breast cancer cell lines demonstrates the feasibility of this approach for similar fused heterocyclic systems. mdpi.com

Table 1: Potential Points of Diversification on the this compound Scaffold

PositionType of ModificationPotential Impact
N-atoms of the piperazine ringAlkylation, Acylation, ArylationModulate solubility, lipophilicity, and target interactions.
Carbonyl groupsReduction, Grignard additionIntroduce new functional groups and stereocenters.
Furanone ringRing-opening reactionsCreate linear derivatives with different conformational flexibility.
α-carbons to the carbonylsAlkylation, HalogenationFine-tune electronic properties and introduce new vectors for substitution.

Future Directions in Scaffold Optimization and Exploration of Chemical Space

While the direct application of This compound is not yet extensively documented, its structural features present a compelling case for future investigation. The exploration of its chemical space is a promising avenue for discovering new bioactive molecules.

Future research should focus on several key areas:

Development of efficient and scalable synthetic routes to the core scaffold and its derivatives.

Systematic exploration of structure-activity relationships (SAR) by synthesizing and screening focused libraries of derivatives against a diverse range of biological targets. Studies on related furazano[3,4-b]pyrazines have demonstrated the importance of such SAR investigations. nih.gov

Advanced computational studies , including molecular dynamics simulations, to understand the conformational preferences of the scaffold and its interactions with biological targets.

Investigation of the scaffold's metabolic stability and pharmacokinetic properties to assess its drug-likeness.

By pursuing these research directions, the full potential of the This compound scaffold in medicinal chemistry and drug discovery can be unlocked. The synthesis of diverse N-heterocyclic libraries from simple starting materials has proven to be a powerful strategy for identifying novel lead compounds. rsc.org

Q & A

Q. How is this compound utilized in developing energetic materials or functional polymers?

  • Methodology : Incorporation into fused oxadiazole systems enhances thermal stability and detonation velocity. For instance, [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione derivatives achieve detonation velocities >8000 m/s, validated by Cheetah thermochemical simulations .

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